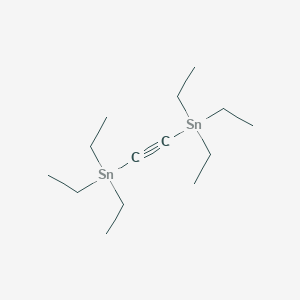
Bis(triethylstannyl)acetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triethylstannyl)acetylene is an organotin compound characterized by the presence of two triethylstannyl groups attached to an acetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylstannyl)acetylene typically involves the reaction of triethylstannyl chloride with acetylene under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction between triethylstannyl chloride and acetylene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(triethylstannyl)acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannylated acetylenes.
Reduction: Reduction reactions can lead to the formation of stannylated alkenes.
Substitution: The triethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the triethylstannyl groups.
Major Products
Scientific Research Applications
Bis(triethylstannyl)acetylene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of bis(triethylstannyl)acetylene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The triethylstannyl groups can also undergo oxidative addition and reductive elimination, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Bis(trimethylstannyl)acetylene
- Bis(tripropylstannyl)acetylene
- Bis(tributylstannyl)acetylene
Uniqueness
Bis(triethylstannyl)acetylene is unique due to its specific steric and electronic properties conferred by the triethylstannyl groups. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
994-99-0 |
|---|---|
Molecular Formula |
C14H30Sn2 |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
triethyl(2-triethylstannylethynyl)stannane |
InChI |
InChI=1S/6C2H5.C2.2Sn/c7*1-2;;/h6*1H2,2H3;;; |
InChI Key |
KMNWMZBIKBVLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C#C[Sn](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


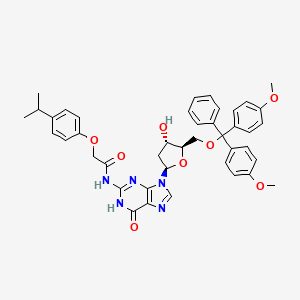
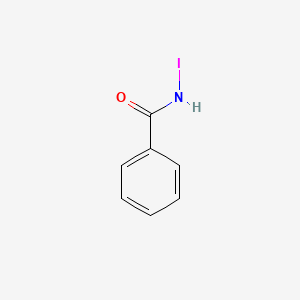
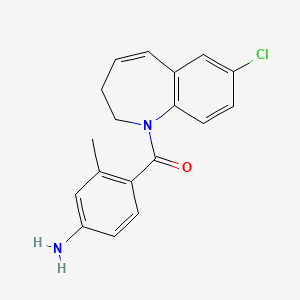
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
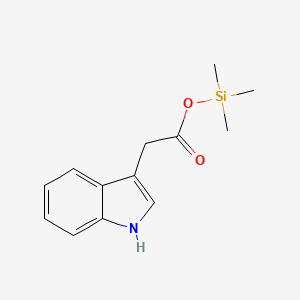

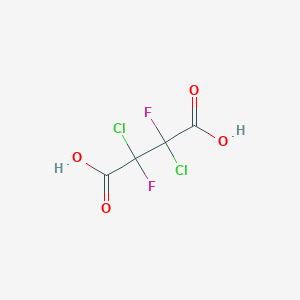
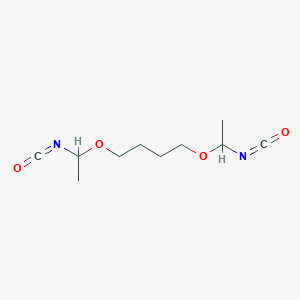


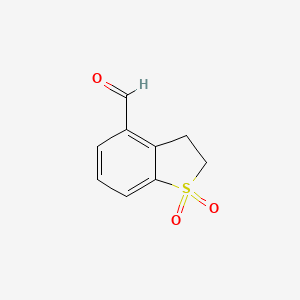
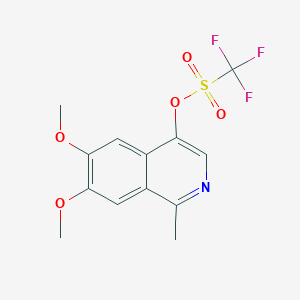
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)

